molecular formula C30H48O3 B13065757 Epianwuweizicacid

Epianwuweizicacid

Cat. No.: B13065757
M. Wt: 456.7 g/mol
InChI Key: KGELVXQPIUKGCO-SYCRRQHFSA-N
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Description

Epianwuweizic acid is a lanostane-type triterpenoid isolated from plants of the Schisandraceae family, particularly Kadsura species such as Kadsura angustifolia and Kadsura heteroclita. Its molecular formula is C₃₀H₄₈O₃, and it shares structural similarities with other triterpenoids in this family, characterized by a lanostane skeleton with functional modifications at specific positions .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(E,6R)-6-[(10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24?,25?,28-,29-,30+/m1/s1

InChI Key

KGELVXQPIUKGCO-SYCRRQHFSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epianwuweizicacid typically involves a multi-step process that includes the use of specific reagents and catalysts. The primary synthetic route involves the esterification of a precursor compound, followed by a series of oxidation and reduction reactions to achieve the desired structure. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and yield. The industrial production methods also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Epianwuweizicacid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using halogenating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Epianwuweizicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Epianwuweizicacid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Epianwuweizic Acid vs. Anwuweizic Acid

  • Structural Differences :
    Both compounds share the molecular formula C₃₀H₄₈O₃ , but they differ in stereochemistry at key positions. The "epi-" prefix in epianwuweizic acid indicates an inverted configuration (e.g., hydroxyl or acetyl group orientation) compared to anwuweizic acid .
  • Biological Activity :
    • Anti-Fertility Effects : A mixture of epianwuweizic acid and anwuweizic acid inhibits human decidual cells and mouse luteal cells, suggesting synergistic activity. However, their individual contributions remain unquantified .
    • Sources : Anwuweizic acid is primarily isolated from Schisandra sphenanthera fruits, whereas epianwuweizic acid is found in Kadsura seeds .

Epianwuweizic Acid vs. Isoanwuweizic Acid

  • Structural Differences :
    Isoanwuweizic acid (C₃₀H₄₈O₃ ) is an isomer with distinct substituent arrangements, possibly at the C-13 or C-14 positions, as inferred from its isolation from Kadsura heteroclita roots .
  • Further studies are required to confirm this .

Comparison with Other Lanostane Triterpenoids

Compound Molecular Formula Plant Source Key Pharmacological Activity References
Epianwuweizic acid C₃₀H₄₈O₃ Kadsura seeds Anti-fertility, antiviral
Heteroclitalactone D N/A K. heteroclita Cytotoxic (IC₅₀ = 6.76 μM vs. HL-60)
Anwuweizonic acid C₃₀H₄₆O₃ Schisandra propinqua Not well-characterized
Schisanol C₃₀H₄₆O₃ S. sphenanthera Anticancer (mechanism undefined)

Key Observations :

  • Epianwuweizic acid lacks reported cytotoxicity data, unlike heteroclitalactone D, which shows potent activity against leukemia cells .
  • Structural modifications (e.g., oxidation state, lactone rings) in compounds like heteroclitalactones correlate with enhanced anticancer effects.

Mechanistic and Pharmacological Insights

  • Anti-Fertility Mechanism : Epianwuweizic acid and its analogs likely interfere with progesterone signaling pathways in reproductive cells, though exact targets are unconfirmed .
  • Antiviral Potential: While epianwuweizic acid is noted in antiviral screens, specific data against HIV/HBV are absent in the provided evidence. Other triterpenoids in Schisandraceae, such as kadindutic acid, show direct anti-HIV activity .

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